molecular formula C6H9F3O B2538491 2-Propan-2-yl-2-(trifluoromethyl)oxirane CAS No. 2247104-41-0

2-Propan-2-yl-2-(trifluoromethyl)oxirane

Cat. No.: B2538491
CAS No.: 2247104-41-0
M. Wt: 154.132
InChI Key: NWRFICVUSQPYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propan-2-yl-2-(trifluoromethyl)oxirane is a useful research compound. Its molecular formula is C6H9F3O and its molecular weight is 154.132. The purity is usually 95%.
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Scientific Research Applications

Regio- and Diastereoselective Synthesis

Regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane with chiral tetrahydroquinolines demonstrates its utility in synthesizing compounds with high chemical and optical purities, relevant in pharmaceuticals such as cholesteryl ester transfer protein (CETP) inhibitors. This process highlights the compound's role in creating high-purity intermediates for significant medical applications without the need for rare earth metal salt catalysts or extensive purification techniques (Xun Li et al., 2010).

Material Synthesis and Polymerization

2-Propan-2-yl-2-(trifluoromethyl)oxirane's derivatives have been utilized in the synthesis of glass-forming monomers and polymers, showcasing its versatility in material science. These compounds exhibit significant optical, photophysical, electrochemical, and thermal properties, making them suitable for various applications in materials engineering (E. Andrikaityte et al., 2012).

Alkylation in Superacidic Media

The alkylation of benzene with cyclic ethers, including this compound, in superacidic media presents a method to produce phenyl-substituted compounds. This process underlines the compound's reactivity and potential in organic synthesis, particularly in creating complex molecular structures (Á. Molnár et al., 2003).

Weak Hydrogen Bonds in Molecular Structures

The study of weak C-H...O and C-H...F-C hydrogen bonds in the oxirane-trifluoromethane dimer, involving this compound, contributes to our understanding of non-covalent interactions in chemistry. Such insights are crucial for designing molecular systems with specific properties and behaviors (J. Alonso et al., 2004).

Catalytic Hydrogenation Studies

Theoretical studies on the catalytic hydrogenation of oxirane and its derivatives, including this compound, offer a deeper understanding of their reactivity and the potential to synthesize alcohols efficiently. This research provides insights into the mechanisms of hydrogenation reactions, crucial for developing new catalytic processes (U. Kuevi et al., 2012).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H225, H314, H335 indicating that it is highly flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Propan-2-yl-2-(trifluoromethyl)oxirane . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and how it interacts with its targets.

Properties

IUPAC Name

2-propan-2-yl-2-(trifluoromethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-4(2)5(3-10-5)6(7,8)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRFICVUSQPYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.